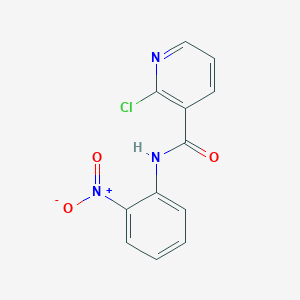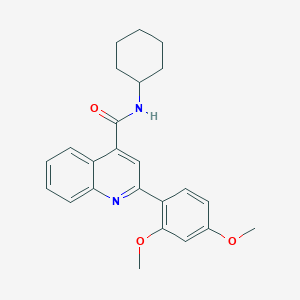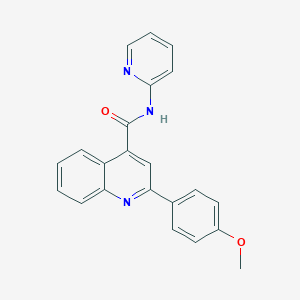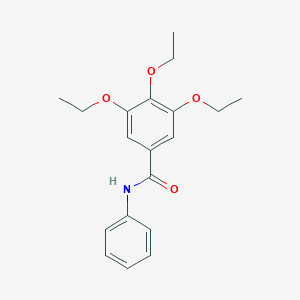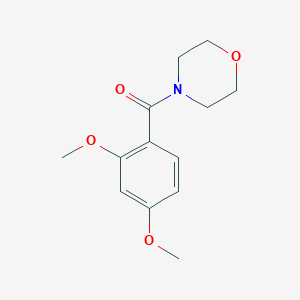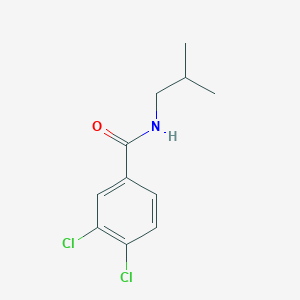![molecular formula C14H10Cl3NO B186099 3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide CAS No. 65608-84-6](/img/structure/B186099.png)
3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide, commonly known as DCM, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the family of benzamides and is known for its ability to inhibit the activity of certain enzymes in the body.
Mechanism of Action
The mechanism of action of DCM involves the inhibition of PARP and HDAC enzymes. PARP is involved in DNA repair and its inhibition leads to the accumulation of DNA damage, ultimately leading to cell death. HDAC is involved in the regulation of gene expression and its inhibition leads to the activation of tumor suppressor genes and the suppression of oncogenes.
Biochemical and Physiological Effects:
DCM has been shown to have various biochemical and physiological effects in the body. It has been shown to induce cell death in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative disorders. It has also been shown to have anti-angiogenic properties, which may have therapeutic potential in cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DCM in lab experiments is its ability to inhibit specific enzymes, which allows for the study of their role in various cellular processes. It is also relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using DCM is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of DCM in scientific research. One area of focus is the development of more potent and selective inhibitors of PARP and HDAC enzymes. Another area of focus is the study of the role of DCM in other diseases such as cardiovascular disease and diabetes. Additionally, the development of new synthetic methods for DCM may lead to the discovery of new compounds with similar properties.
Conclusion:
In conclusion, DCM is a chemical compound that has been widely used in scientific research due to its unique properties. Its ability to inhibit specific enzymes has led to its use in the study of various cellular processes and its potential therapeutic applications in various diseases. While there are advantages and limitations to its use in lab experiments, the future directions for research in this area are promising.
Synthesis Methods
The synthesis of DCM involves the reaction of 3,4-dichlorobenzoyl chloride with N-(4-chlorobenzyl)amine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the resulting product is purified using column chromatography. The yield of the product is typically around 60-70%.
Scientific Research Applications
DCM has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes such as poly(ADP-ribose) polymerase (PARP) and histone deacetylase (HDAC). These enzymes play important roles in various cellular processes such as DNA repair, gene expression, and cell cycle regulation. Inhibition of these enzymes has been shown to have therapeutic potential in various diseases such as cancer, neurodegenerative disorders, and inflammation.
properties
CAS RN |
65608-84-6 |
|---|---|
Product Name |
3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide |
Molecular Formula |
C14H10Cl3NO |
Molecular Weight |
314.6 g/mol |
IUPAC Name |
3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H10Cl3NO/c15-11-4-1-9(2-5-11)8-18-14(19)10-3-6-12(16)13(17)7-10/h1-7H,8H2,(H,18,19) |
InChI Key |
UZTZNFGDNASOPA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide](/img/structure/B186016.png)

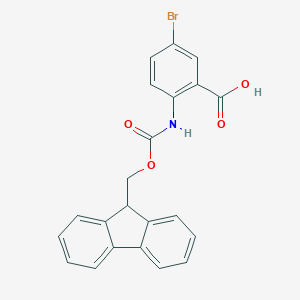
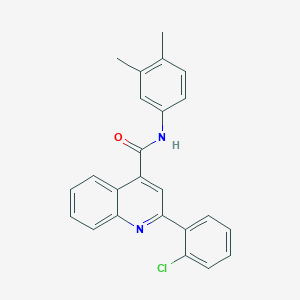
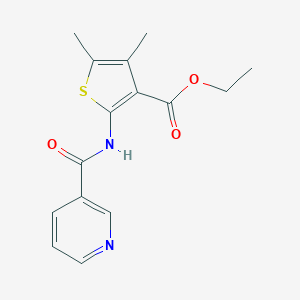
![2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B186027.png)
